4-Hydroxytamoxifen

Catalog No.
S545710
CAS No.
68047-06-3
M.F
C26H29NO2
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytamoxifen

CAS Number

68047-06-3

Product Name

4-Hydroxytamoxifen

IUPAC Name

4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3

InChI Key

TXUZVZSFRXZGTL-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

4'-hydroxytamoxifen, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol, 4-hydroxy-tamoxifen, 4-hydroxytamoxifen, 4-hydroxytamoxifen, (E)-isomer, 4-hydroxytamoxifen, (Z)-isomer, 4-monohydroxytamoxifen, 4-OHT hydrotamoxifen, 4OH-tamoxifen, afimoxifene, hydroxytamoxifen, ICI 79280, para-hydroxytamoxifen, phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,, tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3

Description

The exact mass of the compound 4-Hydroxytamoxifen is 387.2198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Tamoxifen Metabolism and Efficacy:

Tamoxifen's effectiveness can vary depending on individual differences in how it's metabolized. 4-OHT is a key metabolite, and measuring its levels helps researchers understand how a patient processes tamoxifen [1]. This information can be valuable in personalizing treatment approaches.

*Source: Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )

Investigating Potential Alternative Delivery Methods:

Since 4-OHT is an active metabolite, researchers are exploring its use as a topical treatment for breast cancer. Topical application could potentially bypass the liver's first-pass metabolism, reducing side effects associated with tamoxifen [2].

*Source: A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:

Exploring Applications Beyond Breast Cancer:

-OHT demonstrates anti-proliferative effects in various cancers beyond breast cancer, including liver cancer [3]. Research is ongoing to determine if 4-OHT might have a role in the treatment or prevention of these other malignancies.

*Source: Development and validation of UPLC-MS/MS method for studying the pharmacokinetic interaction of dasabuvir and tamoxifen, 4-hydroxytamoxifen in Wistar rats:

4-Hydroxytamoxifen is a potent active metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of breast cancer. It exhibits a chemical structure represented by the formula C26H29NO2, with a molecular weight of approximately 387.514 g/mol. The compound is characterized by its ability to bind to estrogen receptors, leading to either agonistic or antagonistic effects depending on the target tissue. This dual action makes 4-hydroxytamoxifen an important therapeutic agent in hormone-sensitive cancers, particularly in postmenopausal women .

4-Hydroxytamoxifen acts as a SERM, meaning it can mimic or block the effects of estrogen depending on the tissue type [, ]. In breast tissue, it primarily acts as an anti-estrogen by competitively binding to estrogen receptors, thereby preventing the growth-promoting effects of estrogen on breast cancer cells []. Additionally, 4-OHT may influence gene expression and cell cycle progression in breast cancer cells [].

As 4-Hydroxytamoxifen is a metabolite of Tamoxifen, its safety profile is expected to be similar. Tamoxifen is known to have some side effects, including increased risk of blood clots, endometrial cancer, and hot flashes []. However, dedicated research on the specific safety profile of 4-OHT is limited. More studies are needed to fully understand the potential hazards associated with this compound.

Please Note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • 4-Hydroxytamoxifen is still under development and not yet approved for clinical use.
That contribute to its biological activity. Key reactions include:

  • Hydroxylation: The introduction of hydroxyl groups enhances its binding affinity to estrogen receptors.
  • Conjugation: The compound can form glucuronides and sulfates, which are important for its metabolism and elimination from the body.
  • McMurry Coupling: This reaction is utilized in the synthesis of 4-hydroxytamoxifen, allowing for the formation of carbon-carbon bonds essential for its structure .

4-Hydroxytamoxifen exhibits significant biological activity as an estrogen receptor modulator. Its primary actions include:

  • Antagonism: In breast tissue, it blocks estrogen receptor activation, inhibiting tumor growth.
  • Agonism: In other tissues such as bone and endometrium, it may exhibit estrogen-like effects, promoting certain biological processes.
  • Reactive Oxygen Species Production: The compound has been shown to induce reactive oxygen species, which can lead to apoptosis in cancer cells .

The synthesis of 4-hydroxytamoxifen can be accomplished through several methods:

  • McMurry Coupling Reaction: A common method involving the coupling of 1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene with appropriate reagents to form 4-hydroxytamoxifen in a two-step process .
  • Electrochemical Methods: Recent studies have explored electrochemical approaches for synthesizing analogues of 4-hydroxytamoxifen, enhancing its properties and biological activity .
  • Selective Crystallization: This technique is often employed after synthesis to purify the compound and improve yield .

4-Hydroxytamoxifen is primarily used in:

  • Breast Cancer Treatment: As a key component in hormone therapy for estrogen receptor-positive breast cancer.
  • Research: Investigated for its role in understanding estrogen receptor signaling pathways and developing new therapeutic agents.
  • Drug Development: Used as a reference compound for synthesizing novel analogues with improved efficacy and reduced side effects .

Studies on interaction profiles of 4-hydroxytamoxifen reveal:

  • Binding Affinity: It shows high affinity for estrogen receptors compared to its parent compound tamoxifen.
  • Metabolic Pathways: Interactions with liver enzymes that facilitate its conversion into various metabolites such as endoxifen, which also exhibits anti-cancer properties .
  • Synergistic Effects: Research indicates potential synergistic effects when combined with other anti-cancer agents, enhancing therapeutic outcomes .

Several compounds share structural similarities with 4-hydroxytamoxifen. These include:

Compound NameStructural FeaturesUnique Properties
TamoxifenParent compound; less active than 4-hydroxytamoxifenPro-drug; converted into 4-hydroxytamoxifen
EndoxifenActive metabolite of tamoxifenHigher potency and selectivity than tamoxifen
ToremifeneAnother selective estrogen receptor modulatorDifferent side chain; used in similar therapies
AfimoxifeneRelated compound with similar activityExhibits unique binding characteristics

4-Hydroxytamoxifen stands out due to its potent biological activity and efficacy as an anti-cancer agent while maintaining a favorable safety profile compared to other compounds in this category .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

387.219829168 g/mol

Monoisotopic Mass

387.219829168 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AKE3PH0IML

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (97.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the potential treatment of menstrual-cycle related mastalgia, fibrocystic breast disease, breast disease, gynecomastia and Keloid scarring.

Pharmacology

Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

Mechanism of Action

Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68392-35-8
68047-06-3

Absorption Distribution and Excretion

Absorbed following topical application.

Metabolism Metabolites

4-Hydroxytamoxifen has known human metabolites that include 3,4-Dihydroxy-Tamoxifen, Tamoxifen 4-O-sulfate, Endoxifen, and Tamoxifen 4-O-glucuronide.
4-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Wikipedia

Afimoxifene

Dates

Modify: 2023-08-15
1: Williams ML, Lennard MS, Martin IJ, Tucker GT. Interindividual variation in the isomerization of 4-hydroxytamoxifen by human liver microsomes: involvement of cytochromes P450. Carcinogenesis. 1994 Dec;15(12):2733-8. PubMed PMID: 8001229.
2: Crewe HK, Notley LM, Wunsch RM, Lennard MS, Gillam EM. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen. Drug Metab Dispos. 2002 Aug;30(8):869-74. PubMed PMID: 12124303.
3: Ogura K, Ishikawa Y, Kaku T, Nishiyama T, Ohnuma T, Muro K, Hiratsuka A. Quaternary ammonium-linked glucuronidation of trans-4-hydroxytamoxifen, an active metabolite of tamoxifen, by human liver microsomes and UDP-glucuronosyltransferase 1A4. Biochem Pharmacol. 2006 Apr 28;71(9):1358-69. Epub 2006 Feb 14. PubMed PMID: 16480962.
4: Mauvais-Javis P, Baudot N, Castaigne D, Banzet P, Kuttenn F. trans-4-Hydroxytamoxifen concentration and metabolism after local percutaneous administration to human breast. Cancer Res. 1986 Mar;46(3):1521-5. PubMed PMID: 3943109.
5: McCague R, Leclercq G, Jordan VC. Nonisomerizable analogues of (Z)- and (E)-4-hydroxytamoxifen. Synthesis and endocrinological properties of substituted diphenylbenzocycloheptenes. J Med Chem. 1988 Jul;31(7):1285-90. PubMed PMID: 3385723.
6: Osborne CK, Coronado E, Allred DC, Wiebe V, DeGregorio M. Acquired tamoxifen resistance: correlation with reduced breast tumor levels of tamoxifen and isomerization of trans-4-hydroxytamoxifen. J Natl Cancer Inst. 1991 Oct 16;83(20):1477-82. PubMed PMID: 1920493.
7: Poulin R, Merand Y, Poirier D, Levesque C, Dufour JM, Labrie F. Antiestrogenic properties of keoxifene, trans-4-hydroxytamoxifen, and ICI 164384, a new steroidal antiestrogen, in ZR-75-1 human breast cancer cells. Breast Cancer Res Treat. 1989 Oct;14(1):65-76. PubMed PMID: 2605344.
8: Anzai Y, Holinka CF, Kuramoto H, Gurpide E. Stimulatory effects of 4-hydroxytamoxifen on proliferation of human endometrial adenocarcinoma cells (Ishikawa line). Cancer Res. 1989 May 1;49(9):2362-5. PubMed PMID: 2706624.
9: Nishiyama T, Ogura K, Nakano H, Ohnuma T, Kaku T, Hiratsuka A, Muro K, Watabe T. Reverse geometrical selectivity in glucuronidation and sulfation of cis- and trans-4-hydroxytamoxifens by human liver UDP-glucuronosyltransferases and sulfotransferases. Biochem Pharmacol. 2002 May 15;63(10):1817-30. PubMed PMID: 12034366.
10: Malet C, Gompel A, Spritzer P, Bricout N, Yaneva H, Mowszowicz I, Kuttenn F, Mauvais-Jarvis P. Tamoxifen and hydroxytamoxifen isomers versus estradiol effects on normal human breast cells in culture. Cancer Res. 1988 Dec 15;48(24 Pt 1):7193-9. PubMed PMID: 3056610.
11: Pearce V, Nawaz Z, Xiao W, Wiedenfeld D, Boyle N, Smith D. 4-ethoxymethylphenol: a novel phytoestrogen that acts as an agonist for human estrogen receptors. J Steroid Biochem Mol Biol. 2003 Mar;84(4):431-9. PubMed PMID: 12732288.
12: Falany CN, Wheeler J, Oh TS, Falany JL. Steroid sulfation by expressed human cytosolic sulfotransferases. J Steroid Biochem Mol Biol. 1994 Mar;48(4):369-75. PubMed PMID: 8142314.
13: Murphy CS, Langan-Fahey SM, McCague R, Jordan VC. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. Mol Pharmacol. 1990 Nov;38(5):737-43. PubMed PMID: 2233701.
14: Graumann K, Jungbauer A. Agonistic and synergistic activity of tamoxifen in a yeast model system. Biochem Pharmacol. 2000 Jan 15;59(2):177-85. PubMed PMID: 10810452.
15: Fanidi A, Courion-Guichardaz C, Fayard JM, Pageaux JF, Laugier C. Effects of tamoxifen, tamoxifen metabolites, and nafoxidine on adenosine 3',5'-monophosphate phosphodiesterase: correlations with growth inhibitory activities but not estrogen receptor affinities. Endocrinology. 1989 Sep;125(3):1187-93. PubMed PMID: 2547579.
16: Tamrazi A, Carlson KE, Katzenellenbogen JA. Molecular sensors of estrogen receptor conformations and dynamics. Mol Endocrinol. 2003 Dec;17(12):2593-602. Epub 2003 Aug 28. PubMed PMID: 12947047.
17: Osborne CK, Jarman M, McCague R, Coronado EB, Hilsenbeck SG, Wakeling AE. The importance of tamoxifen metabolism in tamoxifen-stimulated breast tumor growth. Cancer Chemother Pharmacol. 1994;34(2):89-95. PubMed PMID: 8194171.
18: Ohtake E, Kakihara F, Matsumoto N, Ozawa S, Ohno Y, Hasegawa S, Suzuki H, Kubota T. Frequency distribution of phenol sulfotransferase 1A1 activity in platelet cells from healthy Japanese subjects. Eur J Pharm Sci. 2006 Jul;28(4):272-7. Epub 2006 Apr 18. PubMed PMID: 16621480.
19: Smith CL, Conneely OM, O'Malley BW. Modulation of the ligand-independent activation of the human estrogen receptor by hormone and antihormone. Proc Natl Acad Sci U S A. 1993 Jul 1;90(13):6120-4. PubMed PMID: 8327492; PubMed Central PMCID: PMC46879.
20: Wiebe VJ, Osborne CK, McGuire WL, DeGregorio MW. Identification of estrogenic tamoxifen metabolite(s) in tamoxifen-resistant human breast tumors. J Clin Oncol. 1992 Jun;10(6):990-4. PubMed PMID: 1588380.

Explore Compound Types